molecular formula C11H18N4O B2799513 1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine CAS No. 1856080-54-0

1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine

Cat. No.: B2799513
CAS No.: 1856080-54-0
M. Wt: 222.292
InChI Key: MLHMIUNHQFIICU-UHFFFAOYSA-N
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Description

1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is a novel heterocyclic compound designed for use as a building block in medicinal chemistry and drug discovery research. This multifunctional molecule incorporates a 3-aminopyrazole scaffold linked to a 2-methylpiperidine moiety via a carbonyl group. The 3-aminopyrazole core is a versatile pharmacophore known for its role in forming various biologically active heterocyclic systems and is widely exploited in the synthesis of fused heterocycles such as pyrazolo[1,5-a]pyrimidines . Pyrazole derivatives are recognized as privileged structures in medicinal chemistry due to their wide spectrum of biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties . The incorporation of the piperidine ring, a common feature in many pharmaceuticals, further enhances the potential of this compound as a valuable intermediate for the development of central nervous system (CNS) active agents or enzyme inhibitors. Its structure suggests potential application in the construction of DNA-encoded chemical libraries or as a key intermediate in the synthesis of more complex heterocyclic hybrids and peptidomimetics . Researchers can leverage this compound to explore new chemical space in diversity-oriented synthesis (DOS), particularly for generating functionally and structurally diverse compound libraries aimed at identifying novel therapeutic leads. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-amino-2-methylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8-5-3-4-6-15(8)11(16)9-7-10(12)13-14(9)2/h7-8H,3-6H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHMIUNHQFIICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=NN2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with 2-methylpiperidine-1-carbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Halogenating agents such as N-bromosuccinimide in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a pyrazole ring and a piperidine moiety. The molecular formula is C11H18N4OC_{11}H_{18}N_{4}O with a molecular weight of 222.29 g/mol. The presence of the carbonyl group and the methyl substituents enhances its biological activity, contributing to its potential as a therapeutic agent.

Medicinal Chemistry Applications

1. Glycine Transporter Inhibition

One of the most significant applications of 1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is its role as an inhibitor of glycine transporters, specifically GlyT1. GlyT1 inhibitors are being explored for their therapeutic potential in treating various neurological disorders, including:

  • Schizophrenia : Modulating glycine levels can alleviate symptoms associated with this condition.
  • Depression : Enhancing glycinergic neurotransmission may provide relief for patients suffering from depressive disorders.

The introduction of the piperidine moiety is crucial for enhancing binding affinity and selectivity towards glycine transporters, making this compound a promising candidate for further development in drug discovery .

2. Scaffold for Drug Development

The structural features of this compound allow it to serve as a scaffold for designing other bioactive compounds. Researchers can modify different substituents on the pyrazole ring or piperidine moiety to create derivatives with improved pharmacological properties. This versatility opens avenues for developing new drugs targeting various biological pathways .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

Case Study 1: Inhibition Studies

Research has demonstrated that this compound effectively interacts with glycine transporters, leading to significant inhibition in cellular models. These findings suggest that the compound could be developed into a therapeutic agent for conditions like schizophrenia and depression .

Case Study 2: Structural Variations

Investigations into structurally similar compounds reveal that variations in substituents can significantly affect biological activity. For instance, altering the position of the piperidine or modifying the carbonyl group can lead to compounds with enhanced potency against specific targets . This highlights the importance of structure-activity relationship (SAR) studies in optimizing drug candidates.

Mechanism of Action

The mechanism of action of 1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, affecting neurological functions.

Comparison with Similar Compounds

Substituent Variations in Pyrazole Derivatives

Key structural analogs differ in substituent groups attached to the pyrazole ring, particularly at positions 1, 3, and 4. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituent at Position 5 Key Features
Target Compound C12H19N4O 247.31 g/mol 2-methylpiperidine-1-carbonyl Enhanced lipophilicity; potential for targeted binding via piperidine ring
1-methyl-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine C10H15N4O 207.26 g/mol Piperidine-1-carbonyl Lacks 2-methyl group; reduced steric hindrance
1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine C9H14N4O 194.24 g/mol Pyrrolidine-1-carbonyl Smaller ring (5-membered vs. 6-membered); higher conformational flexibility
5-methyl-2-(1-methylpiperidin-4-yl)pyrazol-3-amine C10H18N4 194.28 g/mol 1-methylpiperidin-4-yl (direct attachment) No carbonyl linker; rigid piperidine-pyrazole interaction
BW-755c (4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine) C10H10F3N3 229.20 g/mol Trifluoromethylphenyl Anti-inflammatory activity; COX/LOX inhibition

Impact of Substituents on Physicochemical Properties

  • Lipophilicity : The 2-methylpiperidine group in the target compound increases lipophilicity (logP ~2.5) compared to the pyrrolidine analog (logP ~1.8), favoring membrane permeability .
  • Hydrogen Bonding: The carbonyl group in the target compound and its analogs (e.g., C2 in ) enables hydrogen bonding with biological targets, unlike non-carbonyl derivatives like the compound in .

Spectral and Analytical Characterization

  • NMR : The target compound’s ¹H NMR would show signals for the pyrazole ring (δ 5.7–6.8 ppm), methyl groups (δ 1.2–3.0 ppm), and piperidine protons (δ 2.5–3.5 ppm), akin to analogs in .
  • IR: A carbonyl stretch (~1650–1750 cm⁻¹) would distinguish it from non-carbonyl derivatives .

Biological Activity

1-Methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrazole ring and a piperidine moiety, which are known to influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for this compound is C11H18N4OC_{11}H_{18}N_{4}O with a molecular weight of 222.29 g/mol. Its structure is significant for its interaction with biological targets, particularly in the context of neurological disorders.

PropertyValue
Molecular FormulaC₁₁H₁₈N₄O
Molecular Weight222.29 g/mol
CAS Number1484860-97-0

The primary mechanism by which this compound exerts its biological effects is through the inhibition of glycine transporters, particularly GlyT1. This inhibition is crucial for modulating synaptic glycine levels, which can have therapeutic implications in treating conditions such as schizophrenia and depression .

Interaction with Glycine Transporters

Studies indicate that the piperidine moiety enhances the binding affinity and selectivity of the compound towards glycine transporters. The structural characteristics of the compound allow it to effectively inhibit glycine uptake in neuronal cells, leading to increased extracellular glycine levels, which is beneficial for neurotransmission .

Biological Activities

Research has highlighted several biological activities associated with this compound:

1. Neuropharmacological Effects

  • GlyT1 Inhibition : As mentioned, this compound acts as an inhibitor of glycine transporters, which could be leveraged in treating schizophrenia and other neuropsychiatric disorders.
  • Potential Antidepressant Activity : By modulating glycine levels, it may also exhibit antidepressant-like effects.

2. Antitumor Activity

3. Antimicrobial Properties

  • Some derivatives of pyrazoles demonstrate antimicrobial activity, indicating that this compound may also possess similar properties worth exploring .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

Case Study 1: GlyT1 Inhibition
A study focused on the synthesis and evaluation of various pyrazole derivatives showed that compounds similar to this compound effectively inhibited glycine transporters in vitro. These findings support the therapeutic potential of such compounds in managing schizophrenia .

Case Study 2: Antitumor Activity
Research on related pyrazole compounds revealed their ability to inhibit tumor growth in breast cancer cell lines. The study demonstrated that certain substituents on the pyrazole ring could enhance cytotoxicity against cancer cells, suggesting a need for further exploration into the specific activities of this compound .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

  • Methodology : Synthesis often involves multi-step protocols, such as:

  • Step 1 : Condensation of a pyrazole-3-amine precursor with 2-methylpiperidine-1-carbonyl chloride under reflux in ethanol or methanol .
  • Step 2 : Use of coupling agents (e.g., DCC or EDC) to activate carbonyl groups for amide bond formation.
  • Optimization : Catalysts like cesium carbonate or copper(I) bromide enhance regioselectivity and yield. Solvent choice (e.g., DMSO for polar intermediates) and temperature control (35–80°C) are critical for purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at pyrazole-N1 and piperidine-C2) .
  • Mass Spectrometry : HRMS (ESI) to verify molecular weight (e.g., expected [M+H]⁺ ~263.2 g/mol based on analogs) .
  • Chromatography : HPLC with UV detection to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. What contradictions exist in reported biological activities of structurally similar pyrazole-piperidine hybrids, and how can they be resolved experimentally?

  • Case Study : Analogous compounds (e.g., difluoromethyl derivatives) show conflicting enzyme inhibition data (e.g., COX-2 vs. kinase targets) .
  • Resolution Strategies :

  • Dose-Response Curves : Validate IC₅₀ values across multiple assays to rule out off-target effects.
  • Structural Comparisons : Use X-ray crystallography or molecular docking to identify steric clashes from the 2-methylpiperidine group that may alter binding .

Q. How does the 2-methylpiperidine moiety influence metabolic stability in preclinical models?

  • Experimental Design :

  • In Vitro : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare to non-methylated piperidine analogs.
  • In Vivo : Administer radiolabeled compound and track metabolites in urine/plasma. Methyl groups often reduce CYP450-mediated oxidation, improving half-life .

Q. What computational methods are effective for predicting regioselectivity in pyrazole functionalization?

  • Approach :

  • DFT Calculations : Model transition states for electrophilic substitutions (e.g., iodination at pyrazole-C4 vs. C5).
  • Machine Learning : Train models on existing pyrazole reaction datasets to predict optimal conditions for regiocontrol .

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